molecular formula C8H12ClNO2 B1459268 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl CAS No. 369656-74-6

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl

Cat. No. B1459268
M. Wt: 191.62 g/mol
InChI Key: CTENFNNZBMHDDG-FACGKWEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl, also known as Dopamine hydrochloride, is a useful isotopically labeled research compound . It can be prepared to use as a neurotransmitter precursor for multiple-resonance NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl is represented by the formula C 7 13CH 11 15NO 2 ∙ HCl . The unlabelled version of the compound has the CAS number 62-31-7 .

Scientific Research Applications

Corrosion Inhibition

One of the applications of amine derivatives, including those similar in structure to 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl, is in corrosion inhibition. A study by Boughoues et al. (2020) demonstrated that amine derivative compounds could effectively inhibit corrosion of mild steel in HCl medium. These compounds form a protective film on the steel surface, with their effectiveness influenced by the specific substituent groups (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Synthesis of Ligands and Receptors

Compounds like 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl have been synthesized and evaluated as ligands for dopamine receptors. Claudi et al. (1996) reported on the synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives, showing affinity and selectivity for dopamine D1 receptors (Claudi, Cingolani, Di Stefano, Giorgioni, Amenta, Barili, Ferrari, & Giuliani, 1996).

Pharmaceutical Synthesis

These compounds also play a role in the synthesis of pharmaceutical ingredients. For example, the synthesis of the Taxol® side chain from ethyl benzoylacetate, as detailed by Wuts, Gu, and Northuis (2000), involves a process that could be relevant to compounds like 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl (Wuts, Gu, & Northuis, 2000).

Differentiation of Receptors

Lands, Ludueña, and Buzzo (1967) demonstrated that structural modification of compounds similar to 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl can change sympathomimetic activity, leading to the differentiation of β-receptor types. This research indicates the potential use of such compounds in studying receptor subtypes (Lands, Ludueña, & Buzzo, 1967).

Analytical Chemistry Applications

In analytical chemistry, derivatives of amines have been used for the determination of amino compounds. You et al. (2006) developed a method involving derivatization of amines for high-performance liquid chromatography with fluorescence detection (You, Zhao, Suo, Wang, Li, & Sun, 2006).

Safety And Hazards

The safety data sheet (SDS) for 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl can be viewed and downloaded for free at Echemi.com . For more detailed safety, risk, hazard and MSDS information, you may refer to the link provided .

properties

IUPAC Name

4-(2-(15N)azanyl(213C)ethyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1,9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTENFNNZBMHDDG-FACGKWEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[13CH2][15NH2])O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl

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